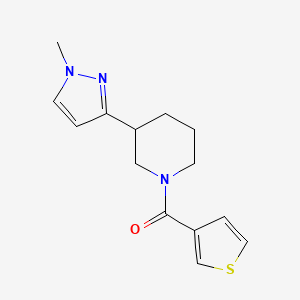

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

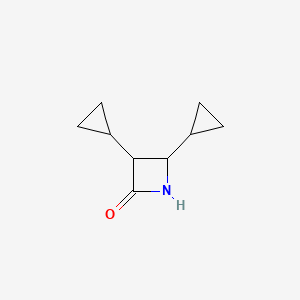

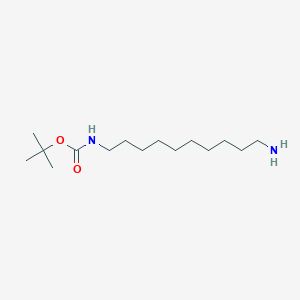

The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a pyrazole ring, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known to possess a broad range of pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Disorder

The research on isomorphous structures, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, highlights the chlorine-methyl exchange rule. These structures demonstrate significant disorder, affecting the detection of isomorphism in data-mining procedures. This study indicates the complexity in molecular structures and the need for precise treatment to improve structural descriptions (V. Rajni Swamy et al., 2013).

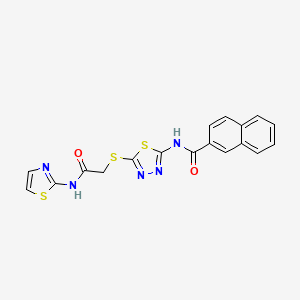

Enzyme Inhibitory Activity

A study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives reveals their potential as enzyme inhibitors. Specifically, these derivatives exhibit in vitro inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking analysis confirms significant interactions at enzyme active sites, suggesting these compounds' potential for further pharmacological studies (A. Cetin et al., 2021).

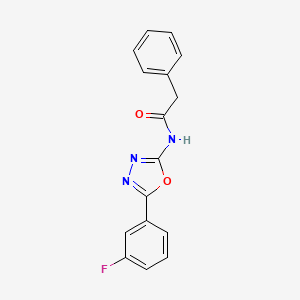

Anticancer Activity

Research into thiophene-containing 1,3-diarylpyrazole derivatives has identified compounds with significant anticancer activity. For example, one derivative exhibited high growth inhibitory effects on Raji and HL60 cancer cells, with promising physicochemical properties for oral absorption. This work underscores the potential of these compounds for further development in cancer treatment (Nazan Inceler et al., 2013).

Antimicrobial Activity

Several studies have synthesized and evaluated compounds for antimicrobial activities, demonstrating significant effects against various microbial strains. For instance, pyrazoline derivatives have shown to possess antimicrobial properties, indicating their potential as therapeutic agents in combating microbial infections (Amara Mumtaz et al., 2015).

Molecular Interaction and Binding Analysis

Investigations into the molecular interactions of certain compounds with receptors, such as the CB1 cannabinoid receptor, provide insights into their binding mechanisms and potential therapeutic applications. These studies contribute to our understanding of receptor-ligand interactions and the development of targeted therapies (J. Shim et al., 2002).

Zukünftige Richtungen

The future directions for research on (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-3-yl)methanone and related compounds could involve further exploration of their synthesis, chemical reactivity, and pharmacological activity. Given the broad range of activities exhibited by pyrazole derivatives, these compounds could be promising targets for the development of new drugs .

Eigenschaften

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-16-7-4-13(15-16)11-3-2-6-17(9-11)14(18)12-5-8-19-10-12/h4-5,7-8,10-11H,2-3,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQLIVYUQDLNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2552829.png)

![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)

![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)